molecular formula C16H13NO B074949 4-Hydroxy-6-methyl-2-phenylquinoline CAS No. 1148-49-8

4-Hydroxy-6-methyl-2-phenylquinoline

Cat. No.: B074949
CAS No.: 1148-49-8
M. Wt: 235.28 g/mol
InChI Key: SWRQHHJAXCNFGU-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-2-phenylquinoline is a quinoline derivative with the molecular formula C16H13NO. This compound is characterized by a hydroxyl group at the fourth position, a methyl group at the sixth position, and a phenyl group at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-6-methyl-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer cells, it may induce apoptosis by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

  • 4-Hydroxy-7-methoxy-2-phenylquinoline
  • 4-Hydroxy-8-methyl-2-propylquinoline
  • 8-Chloro-4-hydroxy-2-phenylquinoline

Comparison: 4-Hydroxy-6-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6-methyl-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRQHHJAXCNFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352648
Record name 4-Hydroxy-6-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148-49-8
Record name 4-Hydroxy-6-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1148-49-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of p-toluidine (2.14 g, 0.02 mole), ethyl benzoylacetate (4.9 g, 0.025 mole), and polyphosphoric acid (PPA) was heated at 130° C. with stirring. After the reaction was complete, the mixture was cooled to room temperature and neutralized with 4 M NaOH. The yellow solid was filtered, washed with water, dried and recrystallized from ethanol to give compound I-8-a as white solid (2.9 g, 48.9%).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2.9 g
Type
reactant
Reaction Step Three

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